An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Introduction: Strategic Importance of a Novel Heterocycle
In the landscape of contemporary drug discovery, the benzothiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of various functional groups onto this bicyclic system allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet under-documented derivative, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine . This molecule is of significant interest as a potential intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Its structural similarity to precursors of dopamine agonists like Pramipexole suggests its potential utility in constructing new molecular entities for neurodegenerative disease research.[2]
The partial saturation of the benzo ring introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. The presence of a bromine atom at the 2-position and an amine group at the 6-position offers two distinct points for further chemical modification, making it a versatile building block in medicinal chemistry.
This technical guide provides a comprehensive overview of the anticipated physicochemical properties, a proposed synthetic pathway, and detailed analytical methodologies for the characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. The information presented herein is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for researchers and drug development professionals.
Proposed Synthesis Pathway
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine can be logically approached through a multi-step sequence, leveraging established reactions for the formation of the tetrahydrobenzothiazole core, followed by functional group manipulations. The proposed pathway begins with a commercially available starting material and proceeds through key intermediates.
Caption: Proposed synthetic route for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Step-by-Step Synthetic Protocol
Step 1: Acetylation of 4-Aminocyclohexanone
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To a solution of 4-aminocyclohexanone in a suitable solvent such as dichloromethane, add pyridine as a base.
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Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product, N-(4-oxocyclohexyl)acetamide, with an organic solvent.
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Purify the product by column chromatography.
Step 2: Bromination of N-(4-oxocyclohexyl)acetamide
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Dissolve the N-(4-oxocyclohexyl)acetamide in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise at a controlled temperature to effect bromination at the alpha-carbon to the ketone.[3]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, N-(2-Bromo-4-oxocyclohexyl)acetamide.
Step 3: Thiazole Ring Formation
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Suspend the crude N-(2-Bromo-4-oxocyclohexyl)acetamide in an alcoholic solvent.
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Add thiourea to the suspension and reflux the mixture. The thiourea will react with the alpha-bromo ketone to form the aminothiazole ring.
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Monitor the reaction by TLC.
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Cool the reaction mixture and isolate the product, N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide, by filtration.
Step 4: Hydrolysis of the Acetamide
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Suspend the N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide in an aqueous acid solution, such as hydrobromic acid.
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Reflux the mixture to hydrolyze the acetamide group to the primary amine.[3]
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Cool the reaction and neutralize with a base to precipitate the product, 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole.
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Filter, wash with water, and dry the product.
Step 5: Sandmeyer-type Bromination
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Dissolve the 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole in an aqueous acidic solution (e.g., HBr).
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Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt at the 2-amino position.
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In a separate flask, prepare a solution of copper(I) bromide in HBr.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas) should be observed.
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Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Neutralize the reaction mixture and extract the final product, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, with an organic solvent.
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Purify by column chromatography.
Physicochemical Properties
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C₇H₉BrN₂S | Based on the chemical structure. |
| Molecular Weight | 249.13 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Similar aminobenzothiazoles are typically crystalline solids in this color range.[4] |
| Melting Point | 180-195 °C | The aromatic analogue, 2-amino-6-bromobenzothiazole, has a melting point of 213-217 °C.[4] The saturation of the benzo ring is expected to lower the melting point due to reduced crystal lattice packing efficiency. |
| Boiling Point | > 350 °C (decomposes) | High melting point solids with polar functional groups typically have high boiling points and often decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in methanol, DMSO | The amine and thiazole moieties will contribute to some water solubility, but the bromo and hydrocarbon portions will limit it. Good solubility is expected in polar organic solvents. |
| pKa (most basic) | 4.0 - 5.0 | The pKa of the 6-amino group is expected to be in the typical range for anilines. The 2-position, now brominated, will not have the basicity of the 2-amino group in related compounds. The thiazole nitrogen is weakly basic. |
| logP | 2.0 - 2.5 | The presence of the bromine atom increases lipophilicity compared to the diamino analogue. The amino group provides some hydrophilicity. This estimated range suggests moderate lipophilicity. |
Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Caption: A standard analytical workflow for the characterization of the target compound.
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-7.5 (broad s, 2H): Protons of the primary amine (-NH₂) at the 6-position.
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~3.0-3.5 (m, 1H): Proton at the 6-position (CH-NH₂).
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~2.5-3.0 (m, 4H): Methylene protons of the cyclohexene ring adjacent to the thiazole ring.
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~1.8-2.2 (m, 2H): Remaining methylene protons of the cyclohexene ring.
-
-
Rationale: The chemical shifts are estimated based on known spectra of tetrahydrobenzothiazoles and the electronic effects of the substituents.[5] The broad singlet for the amine protons is characteristic and would disappear upon D₂O exchange.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~150-160: Carbon at the 2-position (C-Br) of the thiazole ring.
-
~140-150: Quaternary carbon of the thiazole ring fused to the cyclohexene ring.
-
~115-125: Quaternary carbon of the cyclohexene ring fused to the thiazole ring.
-
~45-55: Carbon at the 6-position (CH-NH₂).
-
~20-35: Methylene carbons of the cyclohexene ring.
-
-
Rationale: The spectrum will confirm the carbon skeleton. The downfield shift of the C2 carbon is due to the attached bromine and its position within the thiazole ring.
-
2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected m/z:
-
[M+H]⁺ ≈ 250.00 & 252.00: The molecular ion peak will appear as a characteristic doublet with approximately 1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a definitive confirmation of the presence of one bromine atom in the molecule.
-
-
Fragmentation Pattern: Fragmentation may involve the loss of HBr or cleavage of the cyclohexene ring, providing further structural information.
3. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3300-3500 (m, br): N-H stretching vibrations of the primary amine.
-
2850-2950 (m): C-H stretching of the aliphatic CH₂ and CH groups.
-
~1600 (s): C=N stretching of the thiazole ring.
-
1500-1550 (m): N-H bending vibration.
-
~1250 (m): C-N stretching.
-
~600-700 (m): C-Br stretching.
-
-
Rationale: The IR spectrum will confirm the presence of key functional groups, particularly the primary amine and the thiazole ring system.[5]
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 254 nm and 280 nm).
-
-
Validation: A single sharp peak with >95% peak area would indicate a high degree of purity.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a molecule with considerable potential in medicinal chemistry. While direct experimental data remains to be published, the proposed synthetic route, estimated physicochemical properties, and detailed analytical protocols offer a clear and scientifically grounded path for its synthesis and characterization. The provided methodologies are based on well-established chemical principles and data from closely related compounds, ensuring a high probability of success in the laboratory.
The true value of this compound will be realized through its application in the synthesis of novel bioactive molecules. Its bifunctional nature allows for diverse derivatization strategies, opening avenues for the creation of new chemical entities for a range of therapeutic targets. It is the author's hope that this guide will serve as a valuable resource for researchers and accelerate the exploration of the chemical space surrounding this promising scaffold. Experimental validation of the data presented here is strongly encouraged and will be a crucial step in unlocking the full potential of this versatile building block.
References
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
- Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017). International Journal of Pharmaceutical Research and Scholars, 6(2).
- Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts. (2011). WO2011021214A2. Google Patents.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
- Naser, N. A., et al. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Journal of Oleo Science, 61(3), 145-153.
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals. Retrieved from [Link]
- Joseph Sunder Raj, T., et al. (2008).
-
Pramipexole - New Drug Approvals. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Retrieved from [Link]
- ACS Publications. (n.d.). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry.
- Université catholique de Louvain. (n.d.).
-
ResearchGate. (n.d.). Stability studies and structural characterization of pramipexole. Retrieved from [Link]
- MDPI. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles.
-
PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
- PubMed. (n.d.). Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability.
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- PubMed. (n.d.).
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
